molecular formula C13H14N4O4S B2460244 Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate CAS No. 899738-68-2

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2460244
CAS No.: 899738-68-2
M. Wt: 322.34
InChI Key: SMSWEAMBMHRPHD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thioacetamido group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent. The resulting oxadiazole is then coupled with a pyridine derivative through a thioether linkage. The final step involves the acylation of the thioether with ethyl bromoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amino derivative.

    Substitution: Carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may inhibit key enzymes involved in cell division and survival pathways, leading to apoptosis or cell death.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate: Similar structure but with a different position of the pyridine ring.

    Ethyl 2-(2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate: Another isomer with the pyridine ring in a different position.

    Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-2-20-11(19)7-15-10(18)8-22-13-17-16-12(21-13)9-4-3-5-14-6-9/h3-6H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSWEAMBMHRPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(O1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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